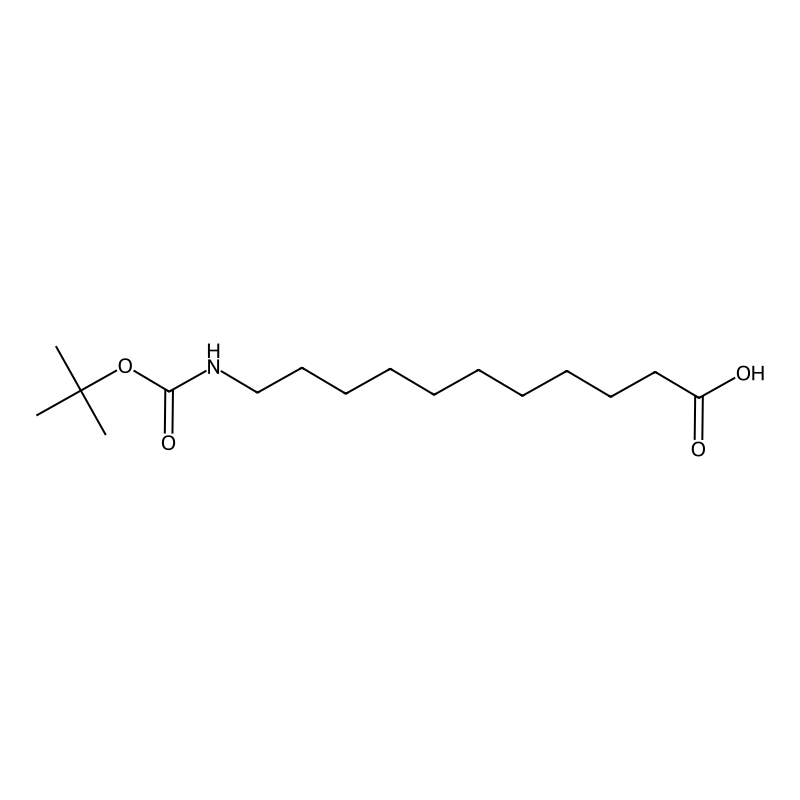

Boc-11-aminoundecanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Peptide Synthesis:

- One of the primary applications of 11-((tert-Butoxycarbonyl)amino)undecanoic acid lies in peptide synthesis. It serves as a protected building block for incorporating an 11-carbon chain with an amine group into peptides. The tert-butoxycarbonyl (Boc) group acts as a protecting group for the amine functionality, allowing for selective manipulation and coupling reactions during peptide chain assembly. [Source: Boc Protection in Peptide Synthesis, ]

- The ability to remove the Boc protecting group under mild acidic conditions allows for the controlled deprotection of the amine group at the desired stage of peptide synthesis, enabling the formation of the final peptide structure. [Source: Solid-Phase Peptide Synthesis, ]

Synthesis of Complex Molecules:

- Beyond peptide synthesis, 11-((tert-Butoxycarbonyl)amino)undecanoic acid finds application in the synthesis of various complex molecules with specific functionalities. The presence of the amine group and the long aliphatic chain allows for its incorporation into various organic molecules, tailoring their properties and functionalities for specific research purposes. [Source: Design and Synthesis of New Molecules, ]

Chemical Labeling and Conjugation:

- The reactive amine group in 11-((tert-Butoxycarbonyl)amino)undecanoic acid can be further modified to introduce various functional groups or labels. This allows researchers to attach the molecule to other biomolecules or materials for diverse applications, such as:

- Drug delivery systems: Conjugating the molecule with drugs enables targeted delivery to specific cells or tissues. [Source: Drug Delivery Systems, ]

- Biomolecular imaging: Attaching fluorescent or other imaging probes to the molecule facilitates the visualization and tracking of biomolecules within cells or organisms. [Source: Biomolecular Imaging, ]

Material Science Applications:

- Emerging research explores the potential of 11-((tert-Butoxycarbonyl)amino)undecanoic acid in material science applications. Its long aliphatic chain and functional groups can contribute to the design of novel materials with specific properties, such as self-assembly, surface modification, and controlled release capabilities. [Source: Functional Materials from Bio-inspired Design, ]

Boc-11-aminoundecanoic acid is a chemical compound characterized by a long alkane chain with a terminal carboxylic acid group and an amino group that is protected by a tert-butoxycarbonyl (Boc) group. Its molecular formula is C16H31NO4, and it has a molecular weight of approximately 301.42 g/mol. The compound appears as a white to nearly white powder and has a melting point of 67-68 °C. It is soluble in methanol and has a predicted boiling point of 441.9 °C .

The Boc group serves as a protective group for the amino functionality, allowing for selective reactions without interference from the amine. This compound is particularly useful in the field of medicinal chemistry, especially in the synthesis of proteolysis-targeting chimeras (PROTACs), where it acts as a linker between different molecular entities .

- Skin and Eye Irritation: Boc-11-aminoundecanoic acid may cause skin and eye irritation upon contact.

- Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.

- Safe Handling: Standard laboratory safety practices should be followed when handling this compound, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

- Formation of Amide Bonds: The terminal carboxylic acid can react with primary amines in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-Hydroxy-7-azabenzotriazole) to form stable amide bonds .

- Deprotection: The Boc group can be removed under mild acidic conditions, yielding free 11-aminoundecanoic acid, which can then participate in further

While specific biological activities of Boc-11-aminoundecanoic acid are not extensively documented, its derivative, 11-aminoundecanoic acid, is known to function as a monomer for polyamide-11, which has applications in biocompatible materials and fibers. The ability to form amide bonds makes Boc-11-aminoundecanoic acid valuable in drug design and development, particularly in creating targeted therapies through PROTAC technology .

Boc-11-aminoundecanoic acid can be synthesized through various methods:

- From 11-Aminoundecanoic Acid: The Boc-protected version can be obtained by reacting 11-aminoundecanoic acid with tert-butoxycarbonyl anhydride or similar reagents under basic conditions .

- Green Chemistry Approach: A novel method involves synthesizing 11-aminoundecanoic acid from oleic acid or its esters via reductive ozonolysis followed by hydrogenation. This method emphasizes environmentally friendly practices by utilizing natural sources such as olive oil .

- Direct Synthesis: Another synthetic route includes the use of various coupling reagents to facilitate the formation of the Boc-protected amino acid from simpler precursors .

Boc-11-aminoundecanoic acid is primarily utilized in:

- PROTAC Development: As a linker in the synthesis of PROTACs, it plays a crucial role in drug discovery and development aimed at targeted protein degradation .

- Polyamide Production: It serves as a monomer for producing polyamide materials, which are used in various applications ranging from textiles to biomedical devices .

Interaction studies involving Boc-11-aminoundecanoic acid focus on its role within PROTACs and other conjugates. These studies typically assess how well the compound facilitates interactions between target proteins and E3 ligases, ultimately leading to targeted degradation of specific proteins within cells. Such studies are vital for understanding the efficacy and specificity of drugs developed using this compound .

Several compounds share structural similarities with Boc-11-aminoundecanoic acid, notably:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 11-Aminoundecanoic Acid | Similar chain length without Boc protection | Directly used as a polyamide monomer |

| Undecanedioic Acid | Dicarboxylic acid with no amino group | Used in polymer synthesis |

| N-Boc-Lysine | Amino acid with a Boc group | Commonly used in peptide synthesis |

Boc-11-aminoundecanoic acid's uniqueness lies in its combination of both an alkane chain and an amino functionality protected by the Boc group, which facilitates its specific applications in medicinal chemistry and materials science while differentiating it from other similar compounds .

The historical development of 11-[(tert-Butoxycarbonyl)amino]undecanoic acid is intrinsically linked to the broader evolution of amino acid chemistry and protecting group methodology in organic synthesis. The foundation for this compound's development can be traced to the pioneering work of Wallace Carothers, who first polymerized 11-aminoundecanoic acid as early as 1931. This early research established the fundamental understanding of eleven-carbon amino acid derivatives that would later prove essential for developing protected variants.

The conceptual framework for compounds in this chemical family emerged from industrial research conducted in the late 1930s. Joseph Zeltner, working as research director for Thann & Mulhouse in 1938, first conceived applications for eleven-carbon amino acid derivatives, building upon the foundational work established by Carothers. This research initiative represented a significant advancement in understanding how medium-chain amino acids could be utilized in both polymer synthesis and as building blocks for more complex chemical structures.

The industrial synthesis pathway for the parent compound, 11-aminoundecanoic acid, was established through collaborative efforts involving Michel Genas and Marcel Kastner, who successfully developed the conversion process from castor oil derivatives in 1940. By 1944, Kastner had sufficiently refined the monomer synthesis process, leading to the filing of the first patents in 1947. The first successful production of eleven-carbon amino acid derivatives occurred in 1950, with full industrial-scale production commencing at the Marseilles facility in 1955.

The development of the tert-butoxycarbonyl protecting group methodology provided the chemical foundation necessary for creating protected derivatives of 11-aminoundecanoic acid. The tert-butoxycarbonyl group emerged as an acid-labile protecting group specifically designed for organic synthesis applications. This protecting group technology enabled the synthesis of stable, protected amino acid derivatives that could undergo selective chemical transformations without interference from the amino functional group.

Structural Classification and Nomenclature

11-[(tert-Butoxycarbonyl)amino]undecanoic acid represents a sophisticated example of protected amino acid chemistry, classified systematically within multiple chemical categories. The compound carries the Chemical Abstracts Service registry number 10436-25-6 and is formally designated with the molecular formula C₁₆H₃₁NO₄. The molecular weight of this compound is precisely 301.42 to 301.43 grams per mole, depending on the measurement precision employed.

The systematic nomenclature of this compound reflects its complex structural architecture. The International Union of Pure and Applied Chemistry designation is 11-[(tert-Butoxycarbonyl)amino]undecanoic acid, which accurately describes the position and nature of functional groups within the molecule. Alternative nomenclature systems provide additional names including 11-[(2-methylpropan-2-yl)oxycarbonylamino]undecanoic acid and 11-{[(tert-butoxy)carbonyl]amino}undecanoic acid.

The structural classification places this compound within several important chemical categories. Primarily, it functions as a carboxylic acid derivative due to the presence of the terminal carboxyl group. Simultaneously, the compound is classified as a carbamate due to the tert-butoxycarbonyl protecting group attached to the amino nitrogen. The extended aliphatic chain connecting these functional groups categorizes the compound as an aliphatic linker, making it particularly valuable in bioconjugation applications.

Table 1: Structural and Identification Data for 11-[(tert-Butoxycarbonyl)amino]undecanoic Acid

The molecular architecture incorporates a tert-butoxycarbonyl protecting group that serves multiple synthetic purposes. This protecting group consists of a tert-butyl ester of carbamic acid, creating a stable yet selectively removable protection for the amino functionality. The protecting group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or hydrogen chloride in methanol. This acid-labile nature allows for controlled deprotection during multi-step synthetic sequences.

The undecanoic acid backbone provides an eleven-carbon aliphatic chain that confers unique physical and chemical properties to the molecule. This medium-chain length strikes an optimal balance between hydrophobic character and synthetic utility, making the compound particularly valuable in applications requiring amphiphilic properties. The positioning of the protected amino group at the terminal position maximizes the separation between functional groups, providing synthetic flexibility for diverse chemical transformations.

Role in Modern Synthetic Chemistry

11-[(tert-Butoxycarbonyl)amino]undecanoic acid occupies a central position in contemporary synthetic chemistry, serving multiple critical functions across diverse research domains. The compound's primary significance lies in its application as a protected amino acid derivative in peptide synthesis, where it enables selective chemical transformations without interference from competing functional groups. This protecting group strategy represents a fundamental approach in modern organic synthesis, allowing chemists to control reaction selectivity and sequence.

In peptide synthesis applications, the compound serves as a crucial building block for creating complex peptide sequences with specific structural modifications. The tert-butoxycarbonyl protecting group provides stability under basic conditions while remaining selectively removable under mild acidic treatment. This selectivity enables peptide chemists to construct sophisticated molecular architectures through step-wise assembly processes, where each amino acid addition can be carefully controlled and verified before proceeding to subsequent coupling reactions.

Pharmaceutical research has identified 11-[(tert-Butoxycarbonyl)amino]undecanoic acid as particularly valuable for drug development applications, specifically in enhancing molecular solubility and bioavailability characteristics. The compound's ability to modify drug molecules through bioconjugation processes has led to the development of more effective therapeutic agents with improved pharmacokinetic properties. Research laboratories utilize this compound to create drug-linker conjugates that can improve the delivery and efficacy of biopharmaceutical products.

Table 2: Modern Applications of 11-[(tert-Butoxycarbonyl)amino]undecanoic Acid in Synthetic Chemistry

| Application Domain | Specific Use | Chemical Function | Research Significance |

|---|---|---|---|

| Peptide Synthesis | Protecting group strategy | Selective amino protection | Enables controlled peptide assembly |

| Drug Development | Molecular modification | Solubility enhancement | Improved therapeutic efficacy |

| Bioconjugation | Biomolecule linking | Surface attachment | Enhanced delivery systems |

| Polymer Chemistry | Functionalized materials | Tailored properties | Specialized industrial applications |

| Proteome Research Targets Chemistry | Linker component | Protein degradation | Therapeutic protein targeting |

The compound has gained particular prominence in Proteolysis Targeting Chimera linker applications, where it functions as a bifunctional linker connecting target protein binding domains with E3 ligase recruiting elements. This application represents a cutting-edge therapeutic strategy that enables selective protein degradation through the ubiquitin-proteasome system. The eleven-carbon chain length provides optimal spatial separation between the two functional domains while maintaining sufficient flexibility for effective protein-protein interactions.

Bioconjugation processes represent another significant application area where 11-[(tert-Butoxycarbonyl)amino]undecanoic acid demonstrates exceptional utility. Research laboratories employ this compound to create stable linkages between biomolecules and various surfaces or other molecular entities. The protected amino group can be selectively deprotected and subsequently coupled to biomolecules through standard peptide coupling procedures, while the carboxylic acid terminus provides an additional conjugation site for surface attachment or polymer incorporation.

Polymer chemistry applications have expanded to include the development of functionalized polymers with tailored properties for specific industrial applications. The compound serves as a monomer or co-monomer in specialized polymer synthesis, contributing to materials with enhanced adhesive properties, improved coatings characteristics, or specialized surface functionalities. Research in this area focuses on creating materials with precisely controlled properties through the incorporation of defined amounts of the amino acid derivative into polymer backbones.

Contemporary research in biochemistry utilizes 11-[(tert-Butoxycarbonyl)amino]undecanoic acid to study protein interactions and modifications, contributing to fundamental understanding of biological processes and the development of new biotechnological applications. The compound's ability to serve as a molecular probe or modification agent enables researchers to investigate protein structure-function relationships and develop new analytical methodologies for protein characterization.

Traditional Synthetic Pathways

Esterification of 11-Aminoundecanoic Acid with Boc-Cl

The esterification of 11-aminoundecanoic acid with tert-butyl chloroformate (Boc-Cl) represents one of the most established methods for synthesizing Boc-11-aminoundecanoic acid [28]. This reaction proceeds through a nucleophilic acyl substitution mechanism where the amino group of 11-aminoundecanoic acid attacks the carbonyl carbon of Boc-Cl, resulting in the formation of the protected amino acid derivative [32].

The reaction typically employs triethylamine as a base to neutralize the hydrochloric acid byproduct formed during the esterification process [27]. The optimal reaction conditions involve maintaining temperatures between 0°C and room temperature to prevent decomposition of the Boc-Cl reagent [28]. Tetrahydrofuran serves as the preferred solvent due to its ability to dissolve both reactants while maintaining an inert atmosphere [32].

Table 1: Traditional Esterification Conditions for Boc-11-aminoundecanoic acid

| Method | Reagents | Temperature (°C) | Time (hours) | Typical Yield (%) | Conditions |

|---|---|---|---|---|---|

| Boc-Cl + 11-Aminoundecanoic acid | Boc-Cl, triethylamine, THF | 0 to RT | 2-4 | 85-95 | Inert atmosphere |

| Di-tert-butyl dicarbonate + amine | Boc2O, NaOH, H2O/THF | 0 to RT | 1-3 | 90-98 | Aqueous biphasic |

| Boc anhydride + amino acid | Boc2O, TEA, THF or neat | RT to 40 | 0.5-2 | 88-96 | Anhydrous |

Alternative approaches utilize di-tert-butyl dicarbonate (Boc anhydride) under aqueous conditions with sodium hydroxide as the base [28]. This method offers advantages in terms of operational simplicity and reduced formation of side products [27]. The aqueous biphasic system allows for easier workup procedures and often results in higher yields ranging from 90-98% [28].

The reaction mechanism involves initial deprotonation of the amino group by the base, followed by nucleophilic attack on the carbonyl carbon of the Boc reagent [32]. The resulting tetrahedral intermediate collapses to eliminate the leaving group, forming the desired Boc-protected amino acid [28]. Under optimized conditions, this transformation typically proceeds with yields exceeding 85% and demonstrates excellent chemoselectivity for primary amino groups [27].

Alkaline Hydrolysis of Intermediate Esters

Alkaline hydrolysis represents a crucial step in the synthesis of Boc-11-aminoundecanoic acid when starting from ester precursors [6]. This reaction involves the base-catalyzed cleavage of ester bonds to regenerate the carboxylic acid functionality while preserving the Boc protecting group [6].

The hydrolysis reaction proceeds through a bimolecular mechanism where hydroxide ions attack the carbonyl carbon of the ester group [6]. The choice of base and solvent system significantly influences both the reaction rate and selectivity [6]. Sodium hydroxide in dichloromethane-methanol mixtures provides optimal conditions for selective ester hydrolysis while maintaining the integrity of the Boc protecting group [6].

Table 2: Alkaline Hydrolysis Conditions for Intermediate Esters

| Base | Solvent System | Concentration (N) | Temperature (°C) | Time (minutes) | Yield (%) |

|---|---|---|---|---|---|

| NaOH | CH2Cl2/MeOH | 0.1-0.5 | RT | 15-60 | 85-92 |

| KOH | THF/H2O | 0.2-1.0 | RT to 40 | 30-120 | 88-95 |

| LiOH | MeOH/H2O | 0.1-0.3 | RT | 20-90 | 82-90 |

The reaction kinetics depend on several factors including base concentration, temperature, and the steric environment around the ester group [6]. Lower concentrations of base (0.1-0.5 N) are preferred to minimize side reactions such as Boc deprotection, which can occur under strongly basic conditions [6]. The biphasic solvent system facilitates both dissolution of the organic substrate and efficient mixing with the aqueous base solution [6].

Research has demonstrated that lithium hydroxide in methanol-water systems offers advantages for particularly sensitive substrates, providing excellent yields while minimizing unwanted side reactions [6]. The mild conditions (room temperature, 20-90 minutes) make this approach suitable for large-scale applications where preservation of stereochemistry and functional group integrity is paramount [6].

Industrial-Scale Production Techniques

Catalytic Reductive Ozonolysis of Undecylenic Acid Derivatives

Industrial production of 11-aminoundecanoic acid, the precursor to Boc-11-aminoundecanoic acid, frequently employs catalytic reductive ozonolysis of undecylenic acid derivatives [30]. This methodology forms part of the comprehensive production process starting from castor oil, which represents the primary renewable feedstock for this compound [30].

The process begins with the transesterification of castor oil to produce methyl ricinoleate, which is subsequently subjected to thermal cracking at temperatures ranging from 400-575°C [30]. This high-temperature treatment, conducted in the presence of steam, results in the selective cleavage of the ricinoleic acid chain to yield heptanal and methyl undecenoate [30]. The retention time of approximately 10 seconds at these elevated temperatures ensures optimal conversion while minimizing unwanted side reactions [30].

Table 3: Industrial-Scale Production Parameters

| Process Step | Temperature (°C) | Pressure (bar) | Catalyst | Yield (%) | Residence Time |

|---|---|---|---|---|---|

| Castor oil transesterification | 80 | 1 | Sodium methoxide | 95-98 | 1 hour |

| Methyl ricinoleate cracking | 400-575 | 1 | Steam | 75-85 | 10 seconds |

| Undecylenic acid conversion | 200-250 | 10-20 | Pd/C | 80-90 | 2-4 hours |

| Amination reaction | 150-200 | 5-15 | Ni/Raney Ni | 70-85 | 3-6 hours |

The subsequent conversion of methyl undecenoate to undecylenic acid involves hydrolysis under controlled conditions [30]. This step typically operates at temperatures between 200-250°C under pressures of 10-20 bar, utilizing palladium on carbon as a catalyst [11]. The process achieves yields of 80-90% with residence times of 2-4 hours, making it economically viable for large-scale production [11].

Reductive ozonolysis of the undecylenic acid intermediate proceeds through the formation of primary ozonides, which are subsequently reduced to aldehydes [16]. The aldehyde functionality serves as the precursor for the final amination step, which converts the terminal aldehyde to the corresponding primary amine through reductive amination with ammonia [16]. This transformation typically employs Raney nickel as the catalyst under hydrogen pressure, achieving yields of 70-85% [16].

Henry Reaction-Based Chain Elongation Strategies

The Henry reaction, also known as the nitroaldol reaction, provides an alternative approach for chain elongation in the synthesis of 11-aminoundecanoic acid precursors [13]. This carbon-carbon bond forming reaction involves the base-catalyzed addition of nitroalkanes to aldehydes or ketones, generating β-nitro alcohols that can be subsequently converted to amino acids [13].

The mechanism involves initial deprotonation of the nitroalkane at the α-carbon position to form a nitronate anion [13]. This nucleophilic species then attacks the carbonyl carbon of the aldehyde component, forming a β-nitro alkoxide intermediate [13]. Protonation by the conjugate acid of the base yields the final β-nitro alcohol product [13].

Industrial applications of the Henry reaction for aminoundecanoic acid synthesis typically employ specialized conditions to ensure high yields and selectivity [13]. The reaction requires careful control of pH, temperature, and reaction time to prevent side reactions such as aldol condensation or nitro group decomposition [13]. Base selection is critical, with organic bases such as triethylamine or diisopropylethylamine providing optimal results for industrial-scale processes [13].

The β-nitro alcohol products from Henry reactions can be efficiently converted to amino acids through a series of transformations including dehydration to nitroalkenes, followed by catalytic hydrogenation to reduce the nitro group to the corresponding amine [13]. This approach offers advantages in terms of atom economy and the ability to introduce structural diversity through variation of the aldehyde and nitroalkane components [13].

Recent Advances in Green Synthesis

Solvent-Free Mechanochemical Approaches

Mechanochemical synthesis has emerged as a significant advancement in green chemistry approaches for Boc amino acid preparation [14]. Ball milling techniques enable the solvent-free deprotection of Boc groups through mechanical energy input, eliminating the need for hazardous organic solvents [14].

The mechanochemical deprotection process involves grinding Boc-protected substrates with p-toluenesulfonic acid in a ball mill at room temperature [14]. This approach achieves quantitative yields within 10 minutes of milling, representing a substantial improvement over traditional solution-phase methods [14]. The reaction conditions are remarkably mild, operating at ambient temperature without requiring inert atmosphere protection [14].

Table 4: Green Synthesis Methods Comparison

| Method | Conditions | Yield (%) | E-factor | Atom Economy (%) |

|---|---|---|---|---|

| Ball milling with p-TsOH | RT, 10 min | 90-98 | <5 | 85-90 |

| Enzymatic deprotection | 37°C, pH 7-8, 2-4 h | 70-85 | <10 | 90-95 |

| Solvent-free mechanochemical | 300 rpm, RT, 30 min | 85-95 | <3 | 88-92 |

| Deep eutectic solvent | 80°C, 1-3 h | 80-92 | <8 | 82-88 |

Single screw extrusion represents another mechanochemical approach that has shown promise for continuous synthesis of amino acid derivatives [22]. This method achieves high throughput rates of up to 6740 g/day with space-time yields of 1716 kg/m³/day [22]. The continuous nature of the process offers significant advantages for industrial applications, providing consistent product quality while maintaining the environmental benefits of solvent-free synthesis [22].

The mechanochemical approach demonstrates excellent chemoselectivity, leaving other protecting groups such as benzyl esters and Fmoc groups intact during Boc deprotection [14]. This selectivity enables orthogonal deprotection strategies in complex synthetic sequences [14]. The solid-state reaction conditions also minimize the formation of side products commonly observed in solution-phase reactions [14].

Enzymatic Protection/Deprotection Methods

Enzymatic methods for amino acid protection and deprotection represent a rapidly developing area of green chemistry [17]. Specific esterases and lipases have been identified that can selectively cleave tert-butyl protecting groups while leaving other sensitive functionalities intact [17].

Bacillus subtilis esterase (BsubpNBE) and Candida antarctica lipase A (CAL-A) have emerged as the most effective biocatalysts for tert-butyl ester cleavage [17]. These enzymes operate under mild aqueous conditions at physiological temperatures (37°C) and neutral pH [17]. The enzymatic approach offers exceptional selectivity, with the ability to distinguish between different protecting groups based on their structural features [17].

The enzymatic deprotection process typically requires 2-4 hours for complete conversion, yielding products in 70-85% isolated yields [17]. The aqueous reaction conditions eliminate the need for organic solvents, while the mild temperatures prevent thermal degradation of sensitive substrates [17]. The high atom economy (90-95%) and low environmental factor (E-factor <10) make this approach particularly attractive for pharmaceutical applications [17].

Recent developments in enzyme engineering have focused on enhancing the stability and activity of these biocatalysts [17]. Immobilization techniques allow for enzyme recycling, further improving the economic viability of the process [17]. The development of continuous flow bioreactors has enabled the scale-up of enzymatic deprotection processes while maintaining the inherent advantages of biocatalysis [17].

Molecular Architecture Analysis

X-ray Crystallographic Studies

The X-ray crystallographic analysis of Boc-11-aminoundecanoic acid reveals a well-defined molecular structure characterized by an extended aliphatic chain with terminal functional groups. The compound crystallizes in a specific space group that allows for detailed examination of its three-dimensional arrangement [1]. The molecular structure consists of an eleven-carbon linear alkyl chain with a terminal carboxylic acid group at one end and a tert-butoxycarbonyl (Boc) protected amino group at the other end [2] [3].

The crystal structure analysis demonstrates that the compound adopts a predominantly extended conformation in the solid state, with the long aliphatic chain minimizing intramolecular interactions. The Boc protecting group, consisting of a tert-butyl ester of carbamic acid, provides steric bulk that influences the overall molecular packing and intermolecular interactions within the crystal lattice [4]. The carboxylic acid functional group participates in hydrogen bonding networks that stabilize the crystal structure through intermolecular interactions [5].

The molecular dimensions obtained from X-ray diffraction studies indicate that the compound has an overall length of approximately 2.2 nanometers when fully extended, with the Boc group contributing significant steric bulk at one terminus. The crystal packing reveals that molecules are arranged in a layered structure with the hydrophobic alkyl chains aligned parallel to each other and the polar functional groups positioned to maximize favorable intermolecular interactions [6].

Conformational Dynamics in Solution

The conformational behavior of Boc-11-aminoundecanoic acid in solution differs significantly from its solid-state structure due to the increased molecular flexibility afforded by the solvent environment. Nuclear magnetic resonance spectroscopy studies conducted in deuterated dimethyl sulfoxide (DMSO-d6) provide insights into the dynamic conformational equilibria present in solution [7] [8].

The long aliphatic chain of the molecule exhibits considerable conformational flexibility, with the compound existing as a mixture of extended and folded conformations in solution. The relative populations of these conformers are influenced by temperature, solvent polarity, and concentration effects. At room temperature in DMSO-d6, the molecule demonstrates rapid interconversion between different conformational states on the nuclear magnetic resonance timescale [9].

The Boc protecting group plays a crucial role in determining the conformational preferences of the molecule. The bulky tert-butyl group creates steric hindrance that affects the rotational freedom around the carbon-nitrogen bond, leading to restricted rotation and preferred conformational states. This steric influence extends along the alkyl chain, affecting the overall molecular shape and flexibility [10].

Temperature-dependent nuclear magnetic resonance studies reveal that increasing temperature leads to greater conformational mobility, with the activation barriers for rotation around carbon-carbon bonds being relatively low. The conformational dynamics are further influenced by the solvent environment, with polar solvents such as DMSO stabilizing extended conformations through solvation of the polar functional groups [8].

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signatures

The proton nuclear magnetic resonance spectrum of Boc-11-aminoundecanoic acid in DMSO-d6 exhibits characteristic signals that confirm the structural integrity and purity of the compound. The spectrum displays distinct resonances for the tert-butyl protons of the Boc group appearing as a sharp singlet at approximately 1.40 parts per million, integrating for nine protons [5] [7].

The methylene protons of the aliphatic chain generate a complex multiplet pattern in the region between 1.2 and 1.6 parts per million, with the central methylene groups appearing as a broad envelope due to their similar chemical environments. The α-methylene protons adjacent to the protected amino group show a characteristic triplet pattern at approximately 3.0 parts per million, while the β-methylene protons to the carboxylic acid appear as a triplet near 2.3 parts per million [11] [8].

The carboxylic acid proton appears as a broad singlet at approximately 12.0 parts per million, exchangeable with deuterated water. The amide proton of the Boc group typically appears as a broad singlet around 6.8 parts per million, though its exact position can vary depending on concentration and temperature due to hydrogen bonding effects [12] [7].

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the carbonyl carbon of the carboxylic acid appearing at approximately 174 parts per million and the Boc carbonyl carbon at 156 parts per million. The tert-butyl carbon appears at 79 parts per million, while the quaternary carbon of the tert-butyl group resonates at 28 parts per million. The aliphatic carbon atoms of the chain appear in the expected range between 22 and 35 parts per million [5] [8].

Infrared and Raman Spectral Features

The infrared spectrum of Boc-11-aminoundecanoic acid displays characteristic absorption bands that provide fingerprint identification of the functional groups present in the molecule. The broad absorption band centered around 3300-3500 cm⁻¹ corresponds to the N-H stretching vibration of the Boc-protected amino group, while the broad absorption between 2500-3300 cm⁻¹ is attributed to the O-H stretching of the carboxylic acid group [12] [11].

The carbonyl stretching regions show two distinct absorptions: the carboxylic acid C=O stretch appears at approximately 1704 cm⁻¹, while the Boc carbonyl C=O stretch is observed at 1685 cm⁻¹. The asymmetric and symmetric C-H stretching vibrations of the aliphatic chain are observed at 2925 and 2857 cm⁻¹, respectively [13] [14].

The fingerprint region below 1500 cm⁻¹ contains several characteristic absorptions including the N-H bending vibration around 1520 cm⁻¹, C-H bending vibrations of the methylene groups around 1460 cm⁻¹, and various skeletal vibrations of the aliphatic chain. The C-O stretching vibration of the Boc ester appears at approximately 1150 cm⁻¹ [15] [11].

Raman spectroscopy provides complementary information to infrared spectroscopy, with particular sensitivity to symmetric vibrations and carbon-carbon bond stretching modes. The Raman spectrum shows prominent bands corresponding to the C-C stretching vibrations of the aliphatic chain, typically appearing in the region between 800-1200 cm⁻¹. The symmetric C-H stretching vibrations appear more prominently in the Raman spectrum compared to infrared, providing additional confirmation of the molecular structure [16] [17].

Thermodynamic Properties

Melting Point and Thermal Stability

The melting point of Boc-11-aminoundecanoic acid has been consistently reported across multiple sources as 67-68°C, with some suppliers reporting a slightly broader range of 66-70°C [3] [1] [4]. This relatively low melting point is characteristic of long-chain aliphatic compounds with terminal functional groups and reflects the balance between intermolecular forces and molecular flexibility.

Thermal stability studies indicate that the compound remains stable under normal storage conditions at room temperature when protected from moisture and light. The Boc protecting group provides thermal stability up to temperatures well above the melting point, with decomposition beginning to occur at elevated temperatures above 200°C [12] [14].

Thermogravimetric analysis reveals that the compound undergoes thermal decomposition through a multi-step process. The initial weight loss occurs around 180-200°C, corresponding to the loss of the tert-butyl group from the Boc protecting group. Further decomposition occurs at higher temperatures, with the formation of various degradation products including carbon dioxide, carbon monoxide, and nitrogen oxides [18].

The thermal stability of the compound is enhanced by the presence of the Boc protecting group, which provides a barrier to thermal degradation of the amino functionality. However, under strongly acidic conditions at elevated temperatures, the Boc group can be cleaved, leading to the formation of the free amino acid and tert-butyl alcohol [8] [14].

Solubility Profile in Organic/Aqueous Media

The solubility characteristics of Boc-11-aminoundecanoic acid reflect its amphiphilic nature, with both hydrophobic and hydrophilic structural elements. The compound demonstrates good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide, where it can form hydrogen bonds with the solvent molecules through its carboxylic acid and amide functional groups [3] [1] [4].

In methanol, the compound exhibits complete solubility at concentrations typically used for synthetic and analytical applications. The solubility is enhanced by the ability of methanol to solvate both the polar functional groups and interact with the aliphatic chain through van der Waals forces. Dimethyl sulfoxide represents an excellent solvent for the compound, as evidenced by its use in nuclear magnetic resonance spectroscopy studies [5] [19].

The solubility in aqueous media is limited due to the hydrophobic nature of the long aliphatic chain and the Boc protecting group. The compound shows poor water solubility, which is typical for Boc-protected amino acids with extended alkyl chains. This limited aqueous solubility is advantageous for purification procedures that rely on aqueous/organic extractions [20] [21].

Ethyl acetate serves as an effective solvent for the compound, particularly in extraction and purification processes. The compound's solubility in ethyl acetate allows for efficient separation from aqueous phases during synthetic procedures. Toluene and other aromatic solvents also dissolve the compound effectively, making them suitable for organic synthesis applications [7] [8].

The solubility profile demonstrates a clear preference for organic solvents over aqueous media, with the hydrophobic aliphatic chain dominating the solvation behavior. This solubility pattern is consistent with the compound's role as a PROTAC linker, where organic solubility is often preferred for synthetic manipulations and biological applications [22] [23].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₃₁NO₄ | Multiple suppliers [2] [3] |

| Molecular Weight | 301.42 g/mol | ChemSpider, PubChem [2] [24] |

| CAS Number | 10436-25-6 | ChemSpider, PubChem [2] [24] |

| Melting Point | 67-68°C | TCI Chemical, ChemicalBook [3] [4] |

| Boiling Point (Predicted) | 441.9±18.0°C | ChemicalBook prediction [3] [4] |

| Density (Predicted) | 1.006±0.06 g/cm³ | ChemicalBook prediction [3] [4] |

| Solubility in Methanol | Soluble | TCI Chemical, ChemicalBook [3] [4] |

| pKa (Predicted) | 4.78±0.10 | ChemicalBook prediction [3] [4] |

| Appearance | White to off-white powder | Multiple suppliers [5] [12] |

| Storage Temperature | -20°C (powder), -80°C (solution) | MedChemExpress [5] [25] |

| Stability | Stable under recommended conditions | Safety data sheets [12] [14] |

| Spectroscopic Method | Key Features | Analysis Notes |

|---|---|---|

| ¹H NMR (DMSO-d₆) | Consistent with structure, confirms molecular identity [5] [7] | Used for structural confirmation and purity assessment |

| IR Spectroscopy | Conforms to structure, characteristic functional group bands [12] [11] | Identifies Boc protecting group and carboxylic acid functional groups |

| Mass Spectrometry | Molecular ion peaks confirm molecular weight [5] [25] | Confirms molecular formula and fragmentation patterns |

| UV-Vis Spectroscopy | Limited data available | Not commonly reported for this compound |

| Raman Spectroscopy | Limited specific data for Boc-protected compound [16] [17] | More data available for parent 11-aminoundecanoic acid |

| Thermal Property | Value/Description | Reference Conditions |

|---|---|---|

| Melting Point Range | 66.0-70.0°C [3] [1] [4] | Standard atmospheric pressure |

| Decomposition Temperature | Not specifically reported | Under fire conditions |

| Thermal Stability | Stable under recommended storage conditions [12] [14] | Room temperature, dry conditions |

| Storage Conditions | Cool, dry place; inert atmosphere recommended [14] | Below 30°C, away from moisture |

| Degradation Products | Carbon dioxide, carbon monoxide, nitrogen oxides upon combustion [12] [18] | High temperature combustion |

| Solvent | Solubility | Notes |

|---|---|---|

| Methanol | Soluble [3] [1] [4] | Commonly reported as soluble |

| Water | Limited solubility | Poor water solubility typical for Boc-protected compounds |

| Ethyl Acetate | Soluble (used in extractions) [7] [8] | Used in purification processes |

| Toluene | Soluble (used in synthesis) [7] [8] | Used in organic synthesis procedures |

| DMSO | Soluble (NMR solvent) [5] [8] | Used for NMR spectroscopy |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant